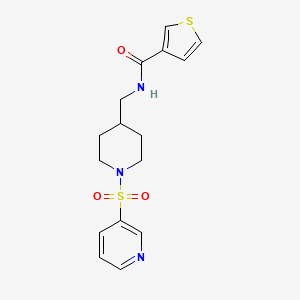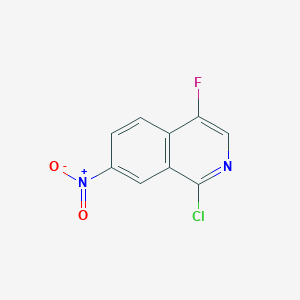
(E)-7-butyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The reactivity of this compound could potentially be quite diverse, given the presence of several functional groups. The 2-oxoindoline could potentially undergo tautomerization or condensation reactions, while the hydrazinyl group could participate in a variety of reactions including oxidation, reduction, and condensation .科学的研究の応用
1. Polymer Semiconductor Applications
The compound (E)-7-butyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione has been used as an electron-acceptor building block in polymer semiconductors. One study utilized a similar compound, IBDF, for developing polymer semiconductors with very low-lying energy levels, showing stable electron transport performance in thin film transistors (Yan, Sun, & Li, 2013). Additionally, another study reported the use of a novel acceptor building block related to this compound, IBDT, in constructing a donor-acceptor polymer with balanced ambipolar charge transport, showing promise for solution processable organic electronics (He, Quinn, Deng, & Li, 2016).
2. Anticancer Potential
In the field of medicinal chemistry, this compound and its derivatives have shown potential for anticancer applications. For example, certain derivatives displayed significant activity against colon cancer and leukemia cell lines, with one compound showing notable inhibition of colon cancer stem cells (Abdel‐Aziz, Elsaman, Al‐Dhfyan, Attia, Al-rashood, & Al-Obaid, 2013). Moreover, various fused purine analogues synthesized from 6-mercaptopurine, a compound related to (E)-7-butyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, have been found to possess potent anticancer activity against multiple cancer cell lines (Hassan, Sarg, Bayoumi, & Kalaf, 2017).
3. Antidepressant Properties
In pharmacology, some derivatives of this compound have been synthesized and evaluated for their antidepressant properties. One such derivative exhibited antidepressant activity, particularly at a specific dosage (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
4. Molecular Synthesis and Design
This compound's derivatives have also been utilized in molecular synthesis and design. Studies have reported the synthesis of novel derivatives, exploring their molecular structures and potential applications in various fields. For instance, a study focused on the synthesis of new functional derivatives with potential biological activity (Korobko, 2016).
作用機序
Target of Action
GNF-Pf-951 primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), predicted to encode a member of the major facilitator superfamily (MFS) . This protein plays a crucial role in mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
GNF-Pf-951 interacts with its target, PfMFR3, which localizes to the parasite mitochondrion . The compound’s interaction with PfMFR3 leads to decreased sensitivity to MMV085203 and GNF-Pf-3600, as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
It is known that the compound influences mitochondrial transport and plays a role in drug resistance for antimalarials that target the mitochondria
Pharmacokinetics
The compound’s effectiveness against plasmodium falciparum suggests it has sufficient bioavailability to exert its effects .
Result of Action
The primary result of GNF-Pf-951’s action is the decreased sensitivity of P. falciparum to certain antimalarial compounds . This suggests that the compound may have potential use in combating drug-resistant strains of malaria.
特性
IUPAC Name |
7-butyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-3-4-9-25-13-14(24(2)18(28)21-16(13)27)20-17(25)23-22-12-10-7-5-6-8-11(10)19-15(12)26/h5-8,19,26H,3-4,9H2,1-2H3,(H,21,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPWADWWUZLAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
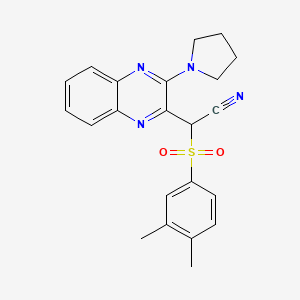
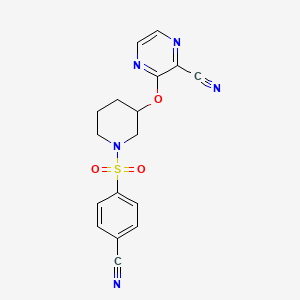
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)
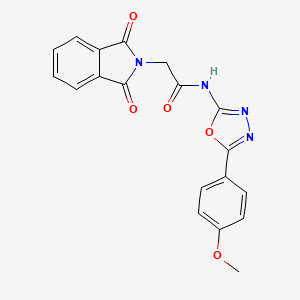
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
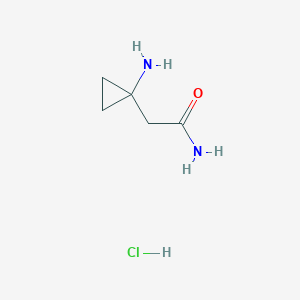
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
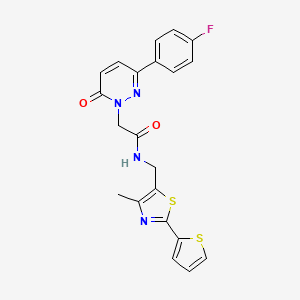
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)
